Bipindogulomethyloside
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Overview
Description
Bipindogulomethyloside: is a cardenolide glycoside, a class of organic compounds known for their potent biological activities. These compounds are characterized by a carbohydrate moiety glycosidically bound to a cardenolide structure. This compound is specifically derived from plants such as Convallaria majalis and Erysimum suffruticosum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bipindogulomethyloside involves the glycosylation of bipindogenin with a suitable sugar donor. The reaction typically requires the presence of a glycosyl donor, such as a gulopyranoside derivative, and a catalyst to facilitate the glycosidic bond formation .
Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources like Convallaria majalis, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bipindogulomethyloside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cardenolide structure can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted glycosides
Scientific Research Applications
Chemistry: Bipindogulomethyloside is used as a model compound in the study of glycosylation reactions and the synthesis of glycosides .
Biology: In biological research, this compound is studied for its role in cellular processes and its interaction with various biomolecules .
Medicine: this compound has potential therapeutic applications due to its cardioprotective properties. It is being investigated for its ability to prevent damage to the heart .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
Bipindogulomethyloside exerts its effects by interacting with specific molecular targets, such as sodium-potassium ATPase. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular calcium levels, which enhances cardiac contractility. The compound’s cardioprotective effects are primarily mediated through this pathway .
Comparison with Similar Compounds
- Digitoxigenin
- Strophanthidin
- Erysimin
- Desglucocheirotoxin
- Desglucoerycordin
- Canescein
Comparison: Bipindogulomethyloside is unique due to its specific glycosidic linkage and the presence of a gulopyranoside moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
53152-43-5 |
---|---|
Molecular Formula |
C29H44O10 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
3-[5,11,14-trihydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O10/c1-14-22(32)23(33)24(34)25(38-14)39-16-4-7-26(2)21-18(5-8-28(26,35)11-16)29(36)9-6-17(15-10-20(31)37-13-15)27(29,3)12-19(21)30/h10,14,16-19,21-25,30,32-36H,4-9,11-13H2,1-3H3 |
InChI Key |
WRORFDCUNLGVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)C)O)O)O |
melting_point |
150 - 153 °C |
physical_description |
Solid |
Origin of Product |
United States |
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